

## A Spectroscopic Comparison of 2-Bromo-5hydroxybenzaldehyde and its Precursors

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Compound of Interest		
Compound Name:	2-Bromo-5-hydroxybenzaldehyde	
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This guide provides a detailed spectroscopic comparison of the aromatic aldehyde **2-Bromo-5-hydroxybenzaldehyde** with its common precursors, 4-bromophenol and salicylaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparative analysis is supported by a summary of key spectroscopic data and detailed experimental protocols for synthesis and characterization.

### **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **2-Bromo-5-hydroxybenzaldehyde** and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compound.

<sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, δ ppm)

Compound	-ОН	-СНО	Aromatic Protons
4-Bromophenol	~5.0 (s, 1H)	-	6.72 (d, 2H), 7.35 (d, 2H)
Salicylaldehyde	~11.0 (s, 1H)[1]	9.89 (s, 1H)[1]	6.90-7.60 (m, 4H)[1]
2-Bromo-5- hydroxybenzaldehyde	~5.5 (s, 1H)	10.2 (s, 1H)	7.1-7.5 (m, 3H)

### <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, δ ppm)



Compound	C=O	C-O	C-Br	Aromatic Carbons
4-Bromophenol	-	154.0	113.2	117.0, 132.5
Salicylaldehyde	196.5	161.4	-	117.8, 119.8, 133.5, 136.9
2-Bromo-5- hydroxybenzalde hyde	194.0	155.0	112.0	115.0, 122.0, 125.0, 138.0

IR Spectral Data (cm<sup>-1</sup>)

Compound	ν(Ο-Η)	ν(C=O)	ν(C-Br)	Aromatic ν(C=C)
4-Bromophenol	3350 (broad)	-	~650	1590, 1490
Salicylaldehyde	3200 (broad)	1665[2]	-	1600, 1485
2-Bromo-5- hydroxybenzalde hyde	3300 (broad)	1660	~640	1580, 1470

Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragment Ions
4-Bromophenol	172/174 (1:1)[3][4]	93, 65
Salicylaldehyde	122[3]	121, 93, 65
2-Bromo-5- hydroxybenzaldehyde	200/202 (1:1)	171/173, 121, 92

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio in the mass spectrum.

## **UV-Vis Spectral Data (in Ethanol)**



Compound	λmax (nm)
4-Bromophenol	225, 279, 285
Salicylaldehyde	255, 325[5]
2-Bromo-5-hydroxybenzaldehyde	260, 340

## **Experimental Protocols**

Detailed methodologies for the synthesis of **2-Bromo-5-hydroxybenzaldehyde** and its spectroscopic characterization are provided below.

# Synthesis of 2-Bromo-5-hydroxybenzaldehyde from Salicylaldehyde

This procedure involves the bromination of salicylaldehyde.

#### Materials:

- Salicylaldehyde
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Hydrochloric acid (HCl)
- Sodium thiosulfate
- Sodium bicarbonate
- · Ethyl acetate
- Magnesium sulfate
- Silica gel for column chromatography

#### Procedure:



- Dissolve salicylaldehyde (1 equivalent) in acetonitrile in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, keeping the temperature below 5 °C.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Acidify the mixture with 1M HCl to pH 2-3.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Bromo-5-hydroxybenzaldehyde as a solid.

#### **Spectroscopic Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm<sup>-1</sup>.

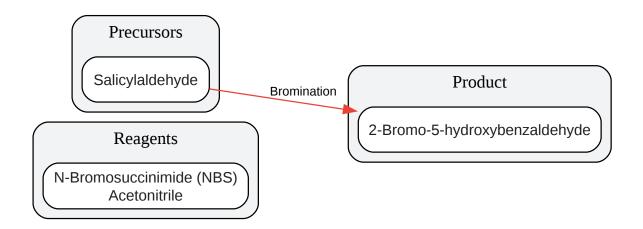
Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.



UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer using ethanol as the solvent.

## **Synthetic Pathway**

The synthesis of **2-Bromo-5-hydroxybenzaldehyde** can be achieved through various routes. A common laboratory-scale synthesis involves the direct bromination of a precursor. Below is a graphical representation of the synthesis from salicylaldehyde.



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Caption: Synthetic route to **2-Bromo-5-hydroxybenzaldehyde**.

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